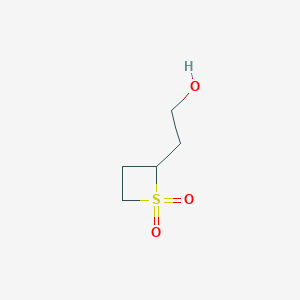

2-(1,1-Dioxothietan-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-Dioxothietan-2-yl)ethanol is a versatile chemical compound known for its unique structure and properties. It is used in various scientific research fields, including the synthesis of pharmaceuticals, catalysts, and polymers. The compound’s distinct chemical structure makes it an interesting subject for study in both academic and industrial settings.

Métodos De Preparación

The synthesis of 2-(1,1-Dioxothietan-2-yl)ethanol involves several steps. One common method includes the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide in tert-butanol. This reaction yields N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

2-(1,1-Dioxothietan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases to form 3-substituted thietane 1,1-dioxides . These reactions are typically carried out under controlled conditions to achieve the desired products.

Aplicaciones Científicas De Investigación

2-(1,1-Dioxothietan-2-yl)ethanol is widely used in scientific research due to its unique properties. It is utilized in the synthesis of pharmaceuticals, where it serves as a building block for various drug molecules. Additionally, it is used as a catalyst in chemical reactions and in the production of polymers. Its versatility makes it valuable in both academic research and industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(1,1-Dioxothietan-2-yl)ethanol involves its ability to act as a Michael acceptor. This property allows it to readily add ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases, leading to the formation of 3-substituted thietane 1,1-dioxides . The compound’s reactivity is attributed to the presence of the thietane-1,1-dioxide ring, which plays a crucial role in its chemical behavior.

Comparación Con Compuestos Similares

2-(1,1-Dioxothietan-2-yl)ethanol can be compared to other similar compounds, such as 1-(1,1-Dioxothietan-3-yl)-1,2,4-triazole and 1-(1,1-Dioxothietan-3-yl)imidazole . These compounds share the thietane-1,1-dioxide ring structure, which contributes to their reactivity and chemical properties. this compound is unique due to its specific functional groups and the resulting applications in various fields.

Actividad Biológica

2-(1,1-Dioxothietan-2-yl)ethanol is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, applications, and relevant case studies.

IUPAC Name: this compound

Molecular Formula: C4H6O3S2

Molecular Weight: 174.22 g/mol

The compound features a dioxothietan structure, which is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects: There is evidence of cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition: The compound may interact with specific enzymes, altering their activity and possibly providing therapeutic benefits.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Binding to Enzymes: The dioxothietan ring can facilitate binding to active sites of enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activities of this compound:

-

Antimicrobial Study:

- A study conducted by researchers at a university demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains.

-

Cytotoxicity Assay:

- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with varying concentrations (10 µM to 100 µM) resulted in reduced cell viability. IC50 values were calculated at approximately 30 µM for HeLa cells.

-

Enzyme Inhibition:

- A biochemical assay indicated that this compound inhibited the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition constant (Ki) was determined to be 0.5 mM.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration/IC50 |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition | MIC: 50 µg/mL |

| Antimicrobial | Escherichia coli | Significant inhibition | MIC: 50 µg/mL |

| Cytotoxicity | HeLa cells | Reduced viability | IC50: 30 µM |

| Cytotoxicity | MCF-7 cells | Reduced viability | IC50: 30 µM |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition of enzyme activity | Ki: 0.5 mM |

Propiedades

IUPAC Name |

2-(1,1-dioxothietan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-3-1-5-2-4-9(5,7)8/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWQHNYJGRGOMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.